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3-Methyl-4-(pyridin-3-yl)aniline

Cat. No.: B13294981
M. Wt: 184.24 g/mol
InChI Key: QRMBYKICOFCLCN-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) and Pyridine (B92270) Moieties in Organic Chemistry

Aniline and pyridine are fundamental heterocyclic and aromatic building blocks in the vast landscape of organic chemistry. The aniline moiety, a benzene (B151609) ring bearing an amino group, and the pyridine moiety, a benzene ring in which one carbon atom is replaced by a nitrogen atom, are prevalent in a multitude of biologically active compounds and functional materials. wikipedia.org

The basicity of these two compounds differs significantly. The lone pair of electrons on the nitrogen atom in aniline is delocalized into the aromatic ring through resonance, making it less available for donation. quora.comyoutube.com In contrast, the lone pair on the nitrogen in pyridine resides in an sp2 hybrid orbital, perpendicular to the aromatic π system, and is therefore more readily available for protonation, rendering pyridine more basic than aniline. quora.comyoutube.comquora.com This difference in electron availability also dictates their reactivity in various chemical transformations. Aniline is susceptible to electrophilic substitution reactions on the benzene ring, activated by the electron-donating amino group. Conversely, the pyridine ring is less reactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atom but is more prone to nucleophilic substitution. wikipedia.org

The pyridine ring is a key component in numerous important biological molecules, including vitamins like niacin (vitamin B3) and agrochemicals. wikipedia.org Mammals synthesize nicotinic acid from the amino acid tryptophan, with an intermediate step involving an aniline derivative. wikipedia.org The versatility of both aniline and pyridine scaffolds allows for the synthesis of a diverse array of derivatives with a wide range of applications.

Contextualization of 3-Methyl-4-(pyridin-3-yl)aniline within Heterocyclic and Aromatic Amines Research

This compound is a biaryl compound that incorporates both the aniline and pyridine structural motifs. This unique combination of a substituted aniline and a pyridine ring makes it a compound of significant interest in medicinal chemistry and materials science. The presence of the methyl group and the specific connectivity of the two aromatic rings (at positions 3 and 4 of the aniline and pyridine rings, respectively) create a distinct three-dimensional structure that can influence its biological activity and physical properties.

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The aniline and pyridine moieties can form key hydrogen bonding interactions within the ATP-binding site of kinases, making derivatives of this compound promising candidates for targeted cancer therapies. For instance, it is a known impurity in the commercial preparations of the tyrosine kinase inhibitor Imatinib. clearsynth.com

Research into compounds like this compound is driven by the need for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The modular nature of its synthesis allows for systematic modifications to both the aniline and pyridine rings, enabling chemists to fine-tune the molecule's properties to optimize its interaction with specific biological targets. The study of such substituted biaryl amines contributes to a deeper understanding of structure-activity relationships (SAR) and the rational design of new drugs.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1178779-14-0 bldpharm.combldpharm.com
Molecular Formula C12H12N2 bldpharm.comuni.lu
Molecular Weight 184.24 g/mol
Appearance Solid
SMILES Cc1cc(N)ccc1-c1cnccc1
InChI Key XKXJJJZNTFAXFH-UHFFFAOYSA-N uni.lu

This data is compiled from publicly available chemical databases and may not be exhaustive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B13294981 3-Methyl-4-(pyridin-3-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

3-methyl-4-pyridin-3-ylaniline

InChI

InChI=1S/C12H12N2/c1-9-7-11(13)4-5-12(9)10-3-2-6-14-8-10/h2-8H,13H2,1H3

InChI Key

QRMBYKICOFCLCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 4 Pyridin 3 Yl Aniline and Analogues

Direct Synthesis Strategies

Direct strategies focus on the formation of the essential carbon-carbon or carbon-nitrogen bonds that define the 3-Methyl-4-(pyridin-3-yl)aniline structure. These methods include annulation reactions, cross-coupling, and multicomponent pathways.

Regioselective annulation reactions provide a powerful method for constructing the aniline (B41778) ring onto a pre-existing pyridine (B92270) structure, or vice versa. One such approach is a three-component benzannulation, which can synthesize meta-substituted hetarylanilines in a single pot. beilstein-journals.org This strategy involves the reaction of a 1,3-diketone bearing a heterocyclic substituent, an amine, and a third component like acetone. beilstein-journals.org The electron-withdrawing nature of the heterocyclic group on the diketone is crucial for the reaction's success. beilstein-journals.org For the synthesis of this compound, a hypothetical pathway could involve a pyridine-substituted 1,3-diketone reacting with an appropriate enamine derived from a methyl-substituted precursor.

Transition-metal catalysis, particularly with rhodium, has been employed for the [3+2] annulation of aniline derivatives to form indolines, demonstrating the power of C-H activation in building complex cyclic structures. acs.orgresearchgate.net While not a direct route to the target aniline, these methodologies highlight the potential for developing novel annulation strategies where a pyridine ring directs the regioselective formation of an attached aniline ring.

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming aryl-aryl and aryl-amine bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent method for directly forming the Ar-N bond between an aryl halide (or triflate) and an amine. To synthesize this compound, this could involve coupling 3-bromo-4-methylaniline with a pyridine-containing coupling partner or, more commonly, coupling 3-pyridylboronic acid with a 4-halo-3-methylaniline derivative followed by introduction of the amine functionality.

Alternatively, the Suzuki-Miyaura coupling, which forms a C-C bond between an arylboronic acid and an aryl halide, is frequently used to construct the biaryl backbone. For instance, 3-pyridylboronic acid can be coupled with a 4-bromo-2-methylnitrobenzene precursor, with the aniline group being formed later by reduction. The synthesis of Imatinib, a related structure, utilizes a key intermediate prepared via a copper-catalyzed N-arylation, which presents a more cost-effective alternative to palladium catalysts for certain C-N bond formations. acs.org

Challenges in cross-coupling involving pyridine rings, especially at the 2-position, are well-documented due to catalyst inhibition by the pyridine nitrogen and the instability of pyridyl organometallic reagents. nih.govresearchgate.net However, 3-pyridyl substrates are generally less problematic. nih.gov

Table 1: Comparison of Cross-Coupling Strategies for Biaryl Synthesis

Coupling Reaction Bond Formed Typical Catalysts Reactants for Target Synthesis (Example) Advantages Challenges
Suzuki-Miyaura C-C Pd(PPh₃)₄, Pd(OAc)₂ 3-Pyridylboronic acid + 4-Bromo-2-methyl-1-nitrobenzene High functional group tolerance; commercially available reagents. Requires subsequent functional group conversion (nitro reduction).
Buchwald-Hartwig C-N Pd₂(dba)₃, various phosphine ligands 4-(Pyridin-3-yl)-bromobenzene + 3-Methylamine (hypothetical) Direct formation of the C-N bond. Potential for catalyst inhibition by the pyridine nitrogen.

| Copper-Catalyzed | C-N | CuI, Cu₂O | 2-Chloro-4-(pyridin-3-yl)pyrimidine + 3-Methylaniline (analogue) | Lower cost compared to palladium. acs.org | May require higher temperatures and specific ligands. |

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules by combining three or more reactants in a single operation. researchgate.netpreprints.org The synthesis of substituted pyridines and quinolines has been achieved through various MCRs. researchgate.netnih.gov A one-pot, three-component method for synthesizing meta-hetarylanilines has been developed, which could be adapted for the target molecule. beilstein-journals.org This reaction proceeds by combining a heterocycle-substituted 1,3-diketone, various amines, and acetone. beilstein-journals.org The process involves a series of condensation and cyclization steps to build the aniline ring. beilstein-journals.org The use of L-proline as an organocatalyst has also been effective in promoting three-component reactions to form quinoline and pyrimidoquinoline derivatives in aqueous media. researchgate.net

Precursor-Based Synthesis and Functional Group Interconversions

These strategies involve the initial synthesis of a biaryl precursor, such as a nitrated or halogenated derivative of 3-methyl-4-(pyridin-3-yl)benzene, followed by chemical modification to introduce the final amine functionality.

The reduction of a nitro group is one of the most common and reliable methods for preparing anilines. beilstein-journals.orgorganic-chemistry.org This approach begins with the synthesis of a nitro-substituted precursor, such as N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine or 3-(4-nitrophenyl)pyridine (B1584840). acs.orggoogle.com The subsequent reduction of the nitro group to an amine can be accomplished using a wide array of reagents and conditions.

Classical methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas. organic-chemistry.orggoogle.com Transfer hydrogenation, using formic acid or triethylsilane as a hydrogen source, offers a base-free and often milder alternative. organic-chemistry.org Metal-based reductions are also highly effective. Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a standard laboratory method for this transformation. mdpi.com More recently, metal-free options using reagents like trichlorosilane have been developed for continuous-flow processes, providing clean and high-yielding conversions. beilstein-journals.org

Table 2: Selected Methods for the Reduction of Aromatic Nitro Compounds | Reagent/System | Conditions | Solvent | Advantages | | :--- | :--- | :--- | :--- | | H₂ / Pd/C | Room temperature to mild heating, H₂ atmosphere | Ethanol, Methanol, Ethyl Acetate | High yield, clean reaction, catalyst is recyclable. organic-chemistry.org | Requires specialized hydrogenation equipment. | | SnCl₂ · 2H₂O | 40-80 °C | Methanol or Ethanol with aq. HCl | Effective and reliable for a wide range of substrates. mdpi.com | Produces tin waste, requiring careful workup. | | Fe / NH₄Cl or FeCl₃ | Reflux | Water, Ethanol/Water | Inexpensive, environmentally benign metal. acs.org | Can require stoichiometric amounts of iron. | | HSiCl₃ / Amine | Mild conditions | Not specified | Metal-free, tolerates many functional groups. beilstein-journals.orgorganic-chemistry.org | Trichlorosilane is moisture-sensitive. |

Introducing the amine group via a nucleophilic aromatic substitution (SNAr) reaction is another viable strategy. This pathway requires a precursor with a suitable leaving group (such as a halide) positioned on the benzene (B151609) ring, activated by a strong electron-withdrawing group, typically a nitro group, in the ortho or para position.

For the synthesis of this compound, a hypothetical precursor could be 1-chloro-2-methyl-5-nitro-4-(pyridin-3-yl)benzene. The chlorine atom would be activated by the para-nitro group, allowing for its displacement by an amine source like ammonia or a protected amine equivalent. This SNAr approach is particularly useful in the synthesis of DNA-encoded libraries where chemoselectivity is paramount. acs.org While conventional SNAr is often limited to electron-deficient arenes, ruthenium-mediated methods have been developed to activate a broader range of haloarenes for substitution. acs.org

Derivatization from Related Pyridine/Aniline Scaffolds

The construction of the this compound scaffold is most effectively achieved through cross-coupling reactions that unite a pyridine precursor with an aniline precursor. The two most prominent and versatile methods for this transformation are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the strategic formation of the biaryl linkage from readily available starting materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this can be approached in two ways:

Route A: Coupling of a pyridineboronic acid with a haloaniline.

Route B: Coupling of a pyridyl halide with an anilineboronic acid.

A common approach involves the reaction of 3-pyridylboronic acid with 4-bromo-3-methylaniline. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as palladium(II) acetate or bis(triphenylphosphine)palladium(II) dichloride, in the presence of a phosphine ligand and a base. organic-chemistry.org

The general reaction scheme is as follows:

Reaction conditions typically involve a palladium catalyst, a base (e.g., K2CO3, Cs2CO3), and a suitable solvent (e.g., dioxane, toluene, DMF).

Detailed research findings have demonstrated the efficacy of this method for a range of substituted aryl and heteroaryl compounds. mdpi.comnih.gov The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields.

Interactive Data Table: Suzuki-Miyaura Coupling Conditions for Analogous Biaryl Systems
Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-Bromo-2-methylanilinePhenylboronic acidPd(PPh3)4 (5)-K3PO4Toluene/H2O9085
3-Bromopyridine4-Methylphenylboronic acidPd(OAc)2 (2)SPhos (4)K2CO3Dioxane/H2O10092
4-Chloro-3-methylaniline3-Pyridylboronic acidPd2(dba)3 (1)XPhos (2)Cs2CO3t-BuOH11078

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, in this case for the formation of a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org To synthesize this compound, this would involve the coupling of 3-aminopyridine with a suitable 4-halo-2-methylphenyl derivative, or more commonly, the coupling of 3-halopyridine with 3-methylaniline, followed by further functionalization. This method is particularly useful for creating analogues with nitrogen-linked aromatic systems.

The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.org

Reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a strong base (e.g., NaOt-Bu, LHMDS).

The selection of the ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig research groups often providing the best results. rsc.org

Interactive Data Table: Buchwald-Hartwig Amination Conditions for Analogous Arylamines
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
3-BromopyridineCyclohexylaminePd2(dba)3 (1)BINAP (1.5)NaOt-BuToluene8091
4-BromotolueneMorpholinePd(OAc)2 (2)JohnPhos (4)Cs2CO3Dioxane10088
1-Bromo-3,5-dimethylbenzeneAniline[Pd(I) dimer] (0.5)tBuXPhos (1)LHMDSToluene10095

Green Chemistry and Sustainable Synthesis Protocols for Aromatic Amines

In recent years, there has been a significant drive towards developing more environmentally friendly and sustainable synthetic methods in chemistry. For the synthesis of aromatic amines like this compound, green chemistry principles can be applied to traditional methods like the Suzuki-Miyaura coupling, and alternative enzymatic routes are being explored.

Green Suzuki-Miyaura Coupling

Efforts to make the Suzuki-Miyaura coupling more sustainable focus on several key areas:

Solvent Choice: Replacing traditional organic solvents with greener alternatives is a primary goal. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. researchgate.net Micellar catalysis, using surfactants to create nanomicelles in water, can facilitate the reaction of hydrophobic substrates. organic-chemistry.orgunimib.it Other green solvents that have been explored include ethanol and polyethylene glycol (PEG). researchgate.net

Catalyst Systems: The development of highly active catalysts allows for lower catalyst loadings, reducing the amount of precious metal required. Palladium nanoparticles supported on various materials, as well as ligand-free systems, are areas of active research. researchgate.net

Energy Input: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Interactive Data Table: Green Suzuki-Miyaura Coupling Approaches
Coupling PartnersCatalyst SystemSolventConditionsKey Green Aspect
Heteroaryl halides and boronic acidsPd/SPhosWater-acetonitrile37 °C, in airAqueous media, mild temperature
Heteroaryl halides and boronic acidsPd catalysts and PTSPure waterRoom temp to 40 °CMicellar catalysis in water
Aryl bromides and boronic acidsBenzimidazole-oxime Pd(II)-complexWaterMicrowave irradiationAqueous solvent, energy efficiency

Biocatalytic Synthesis of Aromatic Amines

Enzymatic methods offer a highly sustainable approach to the synthesis of amines, operating under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media. semanticscholar.org While the direct enzymatic synthesis of this compound is not yet established, several classes of enzymes are employed for the synthesis of chiral amines and could be engineered for this purpose:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. A potential route could involve the synthesis of a ketone precursor to this compound, followed by amination using a transaminase.

Amine Dehydrogenases (ADHs): ADHs catalyze the reductive amination of ketones to produce chiral amines, using ammonia as the amine source. researchgate.net

Ene-reductases (EReds) and Imine Reductases (IREDs): These enzymes can be used in cascade reactions to convert α,β-unsaturated ketones into chiral amines. researchgate.net

The development of whole-cell biocatalysis systems, where multiple enzymatic steps are carried out in a single microbial host, presents a promising avenue for the sustainable production of complex aromatic amines from renewable feedstocks. researchgate.net

Reaction Mechanisms and Chemical Transformations of 3 Methyl 4 Pyridin 3 Yl Aniline Derivatives

Mechanistic Investigations of Formation Reactions

The synthesis of the biaryl structure of 3-Methyl-4-(pyridin-3-yl)aniline is most commonly achieved through modern cross-coupling reactions rather than classical aromatic substitution methods. However, understanding the theoretical underpinnings of various mechanistic pathways is crucial.

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant pathway in the chemistry of nitrogen-containing heterocycles, particularly in nucleophilic substitutions. wikipedia.org It describes a process where a nucleophile adds to the heterocyclic ring, inducing a ring-opening event, which is then followed by a ring-closure to yield the substituted product. wikipedia.org

This mechanism is most often studied in reactions involving metal amides and substituted pyrimidines. wikipedia.org While direct evidence for an ANRORC pathway in the primary synthesis of this compound is not prominent in the literature, it is a plausible mechanism in the synthesis of substituted pyridine (B92270) derivatives from other heterocyclic precursors. For instance, a suitably substituted pyrimidine (B1678525) or other azine could potentially undergo an ANRORC-type rearrangement to form the pyridine ring found in the target molecule. wikipedia.orgresearchgate.net

The formation of the central carbon-carbon bond linking the aniline (B41778) and pyridine rings via a classical electrophilic aromatic substitution (EAS) reaction is challenging. The general mechanism for EAS involves the attack of an aromatic ring on a strong electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. uci.edubyjus.com

However, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene (B151609). researchgate.netmatanginicollege.ac.in Reactions like Friedel-Crafts alkylation or acylation often fail with simple pyridines. researchgate.netgcwgandhinagar.com Furthermore, the acidic conditions required for many EAS reactions would protonate the basic nitrogen of the pyridine and the amino group of the aniline, further deactivating both rings.

Theoretically, if one were to consider an EAS reaction, the directing effects of the substituents would be paramount. The amino and methyl groups on the aniline ring are strongly activating and ortho-, para-directing. quora.comlibretexts.org Conversely, the pyridine ring would be the electrophile in a hypothetical scenario, but its deactivation makes this unlikely. Therefore, modern synthetic strategies have largely superseded classical EAS for constructing such biaryl linkages, favoring palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) between a substituted aniline and a halopyridine. acs.orgnih.gov

Reactivity Profiles of the Aniline and Pyridine Subunits

The reactivity of this compound is a tale of two rings with opposing electronic natures. The aniline ring is electron-rich and primed for electrophilic attack, while the pyridine ring is electron-poor and susceptible to nucleophilic attack.

The primary amino group (-NH2) of the aniline moiety is nucleophilic and readily undergoes reactions typical for aromatic amines. Acylation, for example, is a common transformation where the amine reacts with acylating agents like acid chlorides or anhydrides to form a more stable amide. This reaction is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent unwanted side reactions.

Table 1: Representative Acylation Reactions of this compound

ReactantReagentProductConditions
This compoundAcetyl Chloride (CH₃COCl)N-(2-Methyl-4-(pyridin-3-yl)phenyl)acetamideIn the presence of a base (e.g., pyridine)
This compoundAcetic Anhydride (B1165640) ((CH₃CO)₂O)N-(2-Methyl-4-(pyridin-3-yl)phenyl)acetamideMild heating
This compoundBenzoyl Chloride (C₆H₅COCl)N-(2-Methyl-4-(pyridin-3-yl)phenyl)benzamideSchotten-Baumann conditions

Further direct amination on the aromatic aniline ring is not a standard transformation. Instead, the existing amino group governs the regioselectivity of other substitutions.

The pyridine ring exhibits a dual reactivity profile that is highly regioselective.

Electrophilic Attack: As an electron-deficient system, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution. gcwgandhinagar.comyoutube.com When forced to react under harsh conditions, the substitution occurs preferentially at the 3- and 5-positions. researchgate.netquora.com This is because the intermediates formed from attack at the 2-, 4-, or 6-positions would place an unfavorable positive charge on the electronegative nitrogen atom. quora.comyoutube.com In this compound, the pyridine ring already has a substituent at the 3-position, meaning any further electrophilic attack would likely be directed to the 5-position, away from the existing bulky group.

Nucleophilic Attack: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), especially if a good leaving group is present. Nucleophilic attack is strongly favored at the 2- and 6-positions (ortho and para to the nitrogen). stackexchange.com This regioselectivity is due to the stabilization of the resulting anionic intermediate (a Meisenheimer complex), where the negative charge can be delocalized onto the electronegative nitrogen atom. gcwgandhinagar.comstackexchange.com

Table 2: Regioselectivity of Reactions on the Pyridine Subunit

Reaction TypePosition of AttackRationale
Electrophilic Substitution C-5Avoids placing a positive charge on the ring nitrogen; C-3 is blocked. quora.comyoutube.com
Nucleophilic Substitution C-2 and C-6Allows delocalization of the negative charge in the intermediate onto the electronegative nitrogen atom. stackexchange.com

The methyl group on the aniline ring plays a significant role through both electronic and steric effects.

Electronic Effect: As an alkyl group, the methyl group is electron-donating via induction and hyperconjugation. libretexts.org This effect reinforces the electron-donating nature of the amino group, further activating the aniline ring towards electrophilic aromatic substitution. It is an ortho-, para-director. libretexts.org The combined directing effects of the para-amino group and the meta-methyl group would strongly favor electrophilic attack at the C-5 position of the aniline ring (ortho to the amino group and ortho to the methyl group).

Steric Effect: The methyl group provides steric hindrance to the adjacent C-2 position of the aniline ring. This could influence the regioselectivity of reactions, potentially favoring attack at the less hindered C-6 position (ortho to the amino group) over the C-2 position (ortho to both the amino group and the pyridine substituent, and meta to the methyl group).

Advanced Structural Characterization and Solid State Analysis

Single Crystal X-ray Diffraction Studies of 3-Methyl-4-(pyridin-3-yl)aniline and Its Co-Crystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although crystal structure data for the title compound is unavailable, we can predict its key structural features by examining analogous molecules containing linked phenyl and pyridyl rings.

The primary determinant of the conformation of this compound is the torsion angle (or dihedral angle) between the planes of the aniline (B41778) and pyridine (B92270) rings. For bi-aryl systems, this angle is a balance between the conjugative effects that favor planarity and steric hindrance that favors a twisted conformation.

In a related compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, the pyridyl ring is twisted with respect to the benzene (B151609) ring, with a dihedral angle of 47.78(5)°. researchgate.net This significant deviation from planarity is common in such linked aromatic systems. For this compound, a similar non-planar arrangement is expected due to the steric influence of the methyl group and the hydrogen atoms at the ortho positions of the inter-ring bond.

The internal bond lengths and angles of the aniline and pyridine rings are expected to conform to standard values. The table below presents typical bond lengths for these fragments, derived from crystallographic databases and studies of similar compounds.

Table 1: Predicted Molecular Geometry of this compound Note: These are representative values based on analogous structures and not experimental data for the title compound.

Bond/Angle Predicted Value
C-C (Aromatic) ~1.39 Å
C-N (Pyridine) ~1.34 Å
C-N (Aniline) ~1.40 Å
C-C-C (Aromatic) ~120°
C-N-C (Pyridine) ~117°

In the solid state, the crystal lattice of this compound would be stabilized by a network of intermolecular interactions. The primary interactions expected are hydrogen bonds and aromatic (π-π) stacking.

The aniline group (-NH₂) provides a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring is an effective hydrogen bond acceptor. nih.gov This would likely lead to the formation of N-H···N hydrogen bonds, linking molecules into chains or dimers. nih.gov For instance, in the crystal structure of 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, similar N-H···N hydrogen bonds are key to stabilizing the crystal structure.

Table 2: Typical Intermolecular Interaction Geometries Note: Based on data from structurally similar compounds.

Interaction Type Donor (D) - Acceptor (A) D···A Distance D-H···A Angle
Hydrogen Bond N-H···N ~3.0 - 3.2 Å ~140 - 170°

The interplay of the intermolecular forces described above dictates the formation of larger, ordered structures known as supramolecular assemblies. The combination of directional hydrogen bonds and less directional π-π stacking can lead to a variety of packing motifs. nih.gov

Based on the functional groups present, this compound could assemble into several common motifs:

1D Chains: Formed through head-to-tail N-H···N hydrogen bonds.

2D Sheets: Where 1D chains are further linked by weaker C-H···π interactions or offset π-π stacking.

3D Networks: Arising when multiple interaction types connect molecules in all dimensions, potentially leading to a herringbone or layered arrangement. nih.govresearchgate.net

Analysis of supramolecular motifs in related structures often reveals that even subtle changes, like the position of a substituent, can favor one packing arrangement over another. nih.gov

High-resolution X-ray diffraction, coupled with advanced refinement techniques like multipole analysis, allows for the detailed mapping of the electron density distribution within a molecule. This powerful technique goes beyond simple atomic positions to reveal the nature of chemical bonding and charge distribution. researchgate.netresearchgate.netacs.org

For this compound, such an analysis could provide:

Quantitative description of bonding: By analyzing the electron density at the bond critical points, one could quantify the covalent and ionic character of the C-C, C-N, and C-H bonds.

Charge distribution: It would reveal the partial atomic charges, confirming the expected electron-donating nature of the aniline moiety and the electron-withdrawing character of the pyridine ring.

Mapping electrostatic potential: This would visualize the electron-rich (negative potential) region around the pyridine nitrogen and the electron-poorer (positive potential) region around the aniline N-H protons, providing a fundamental basis for understanding the intermolecular interactions discussed previously. researchgate.net

While experimental data is not available, density functional theory (DFT) calculations are often used to predict these properties and complement experimental findings. researchgate.netacs.orgacs.org

Conformational Analysis and Rotational Barriers

The key flexible element in this compound is the single bond connecting the two aromatic rings. Rotation around this C(sp²)-C(sp²) bond is not free but is hindered by an energy barrier. Understanding this rotational barrier is crucial as the relative orientation of the rings affects the molecule's electronic properties and its ability to interact with other molecules. nih.gov

The rotational energy profile typically shows energy minima for staggered (twisted) conformations and energy maxima for eclipsed (planar or near-planar) conformations. The energy difference between the minimum and maximum is the rotational barrier. nih.gov

These barriers can be determined experimentally using techniques like dynamic NMR spectroscopy or calculated using computational methods such as molecular mechanics or DFT. uab.cat For bi-aryl systems, these barriers are typically in the range of a few kcal/mol. The presence of the methyl group adjacent to the inter-ring bond in this compound would be expected to increase the rotational barrier compared to an unsubstituted analogue due to increased steric hindrance in the planar transition state. msu.edu For example, studies on hindered 2-arylpiperidines have shown that gem-dimethyl substituents can significantly raise the rotational barrier around the C-Ar bond. uab.cat A detailed computational study would be required to precisely quantify the rotational profile and identify the most stable conformer for the title compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecular systems due to its balance of accuracy and computational cost. rasayanjournal.co.inresearchgate.net By calculating the electron density, DFT can elucidate the distribution of electrons within the 3-Methyl-4-(pyridin-3-yl)aniline molecule, which is key to understanding its structure and chemical behavior. Geometry optimization is typically the first step, where calculations at a specific level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) determine the molecule's most stable three-dimensional structure. researchgate.netnih.gov

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netniscair.res.in A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich aniline (B41778) moiety, which includes the lone pair of electrons on the nitrogen atom and the π-system of the benzene (B151609) ring. Conversely, the LUMO is anticipated to be distributed across the electron-deficient pyridinyl ring. Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions, such as those observed in UV-visible spectroscopy, by modeling the excitation of an electron from the HOMO to the LUMO. researchgate.net

OrbitalExpected LocalizationSignificance
HOMO Primarily on the aniline ring and amino groupRegion of electron donation; site for electrophilic attack
LUMO Primarily on the pyridine (B92270) ringRegion of electron acceptance; site for nucleophilic attack
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicator of chemical reactivity and electronic excitability

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecule's surface. libretexts.org It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic or nucleophilic attack. uni-muenchen.deresearchgate.net

In an MEP map of this compound, distinct regions of varying electrostatic potential would be visible. The map is color-coded, where red indicates regions of most negative potential (electron-rich) and blue indicates regions of most positive potential (electron-poor).

Negative Potential (Red/Yellow): These areas are anticipated around the nitrogen atoms of both the pyridine ring and the aniline's amino group due to the presence of lone pair electrons. These sites are attractive to electrophiles. nih.govnih.gov

Positive Potential (Blue): These regions are expected around the hydrogen atoms of the amino group and the aromatic C-H bonds, indicating areas that are susceptible to attack by nucleophiles.

Molecular RegionExpected MEP ColorChemical Interpretation
Pyridine Nitrogen AtomRed (Negative)Site for electrophilic attack, protonation
Aniline Nitrogen AtomRed/Yellow (Negative)Site for electrophilic attack, hydrogen bonding
Amino Group HydrogensBlue (Positive)Site for nucleophilic attack, hydrogen bond donation
Aromatic HydrogensLight Blue (Positive)Electron-deficient region

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical methods can accurately predict various spectroscopic properties, providing a theoretical counterpart to experimental data. By performing frequency calculations using DFT, the vibrational spectra (Infrared and Raman) of this compound can be simulated. nih.gov This allows for the assignment of specific vibrational modes, such as N-H stretching of the amine, C-H stretching of the methyl group and aromatic rings, and the characteristic ring vibrations of the aniline and pyridine moieties.

Similarly, as mentioned, TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis). researchgate.net This provides information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which helps to characterize the molecule's chromophores.

Potential Energy Surface (PES) Mapping and Conformational Dynamics

The three-dimensional structure of this compound is not rigid. The molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the aniline and pyridine rings. A Potential Energy Surface (PES) scan can be performed to explore this dynamic behavior. unimi.itrug.nl

By systematically varying the dihedral angle between the two rings and calculating the energy at each step, a PES map is generated. This map reveals the most stable conformation (global minimum) and any other low-energy conformers (local minima), as well as the energy barriers (transition states) that separate them. researchgate.netemory.edu For biaryl systems like this, a twisted, non-planar conformation is often the most stable arrangement to minimize steric hindrance between the rings. Understanding the conformational landscape is essential for predicting how the molecule might interact with biological targets.

Theoretical Prediction of Reactivity Descriptors

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. nih.govresearchgate.net These descriptors, derived from conceptual DFT, provide a quantitative framework for predicting the molecule's behavior in chemical reactions.

Reactivity DescriptorFormulaSignificance for this compound
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Measures the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution. A higher value indicates greater stability.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity. researchgate.net
Electrophilicity Index (ω) ω = μ² / (2η) where μ = -χMeasures the propensity to accept electrons; a descriptor of electrophilic character.

These theoretical calculations provide a detailed and nuanced understanding of this compound at the molecular level, complementing and guiding experimental investigations.

Derivatization and Functionalization Strategies

Modification of the Aniline (B41778) Nitrogen: Amide, Urea (B33335), and Sulfonamide Formation

The primary amine group of the aniline ring is a prime site for derivatization, allowing for the introduction of a wide array of functional groups through the formation of amides, ureas, and sulfonamides. These modifications are fundamental in creating diverse libraries of compounds for screening and optimization.

Amide bond formation is a common strategy. This can be achieved through the coupling of 3-methyl-4-(pyridin-3-yl)aniline with carboxylic acids. Various coupling reagents can be employed to facilitate this reaction, including HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in the presence of a base like DIPEA (N,N-diisopropylethylamine). Another approach involves the use of titanium(IV) chloride (TiCl4) in pyridine (B92270), which can mediate the direct condensation of carboxylic acids and amines. The use of n-propanephosphonic acid anhydride (B1165640) (T3P) in pyridine also provides a mild and efficient method for amide bond formation with minimal epimerization.

Urea derivatives can be synthesized by reacting the aniline with isocyanates or by using phosgene (B1210022) or its equivalents to couple with another amine. For instance, the reaction with N,N-dialkyl-N′-(pyridine-2-yl)ureas can lead to the formation of N-aryl-N′-pyridyl ureas, which can then undergo further cyclization reactions. A specific example is the synthesis of 1-[4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-3-(2-pyrrolidin-1-yl-ethyl)-urea, highlighting the integration of the urea moiety into a more complex molecule.

Sulfonamide formation is achieved by reacting the aniline with sulfonyl chlorides, such as tosyl chloride, in a suitable solvent system like a dichloromethane-pyridine mixture. This reaction introduces a sulfonamide linkage, which can significantly alter the electronic and steric properties of the parent molecule.

Table 1: Examples of Aniline Nitrogen Derivatization Reactions
Derivative TypeReagents and ConditionsReference
AmideCarboxylic acid, HATU, DIPEA, DMF
AmideCarboxylic acid, TiCl4, Pyridine, 85°C
AmideCarboxylic acid, T3P, Pyridine
UreaN,N-dialkyl-N′-pyridyl ureas
SulfonamideTosyl chloride, Dichloromethane/Pyridine

Functionalization of the Pyridine Ring

The pyridine ring of this compound offers another avenue for structural modification, allowing for the introduction of various substituents or the alteration of the nitrogen atom itself.

The pyridine ring can be further functionalized by introducing additional substituents through various organic reactions. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. This reaction typically involves the coupling of a pyridine halide or a related derivative with a boronic acid in the presence of a palladium catalyst. For instance, pyridine sulfinates have been shown to be effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.

Direct C-H functionalization of the pyridine ring is another emerging strategy. This approach allows for the direct introduction of functional groups onto the pyridine ring without the need for pre-functionalized starting materials. For example, the introduction of a bulky mesityl group onto the pyridine ring has been shown to be a viable strategy.

The nitrogen atom of the pyridine ring can be targeted for N-alkylation or quaternization. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a suitable base or solvent. For example, reactions with alkyl p-toluenesulfonates under alkaline conditions can lead to N,N-dialkylaniline compounds. Ionic liquids have also been employed as effective media for the selective N-alkylation of anilines.

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent to form a quaternary ammonium (B1175870) salt. This modification introduces a permanent positive charge on the pyridine ring, significantly altering its electronic properties. For example, the reaction of 3-(4-nitrophenyl)pyridine (B1584840) with 3-halogenated propylene (B89431) can lead to the formation of an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.

Table 2: Pyridine Ring Functionalization Strategies
FunctionalizationMethodReagents/ConditionsReference
Substituent IntroductionSuzuki-Miyaura Cross-CouplingPyridine sulfinate, Aryl halide, Palladium catalyst
Substituent IntroductionDirect C-H FunctionalizationVarious methods
N-AlkylationAlkylationAlkyl p-toluenesulfonate, Base
QuaternizationQuaternization3-Halogenated propylene

**6.3. Development of Chemical Derivatization Reagents Incorporating

Applications in Organic Synthesis and Material Science

Role as a Building Block for Complex Organic Molecules

The bifunctional nature of 3-Methyl-4-(pyridin-3-yl)aniline, characterized by the presence of both an amino group on the benzene (B151609) ring and a nitrogen atom in the pyridine (B92270) ring, makes it a valuable precursor for the synthesis of a variety of complex organic structures. These functionalities allow for selective chemical transformations, enabling its incorporation into larger, more intricate molecular frameworks.

Synthesis of Polycyclic Heterocyclic Systems

While specific documented syntheses of polycyclic heterocyclic systems originating directly from this compound are not extensively reported in readily available literature, the inherent reactivity of its constituent parts suggests a strong potential for such applications. The amino group can participate in cyclization reactions, such as condensation with dicarbonyl compounds or their equivalents, to form new heterocyclic rings fused to the aniline (B41778) core. For instance, reactions like the Skraup or Doebner-von Miller quinoline synthesis could theoretically be adapted to construct quinoline-type structures. Furthermore, the pyridine nitrogen provides a site for quaternization or coordination, which can influence or direct subsequent ring-forming reactions. The synthesis of related pyridopyridazine derivatives often involves the cyclocondensation of substituted pyridines, highlighting a potential pathway for creating fused ring systems. mdpi.com

Incorporation into Extended π-Conjugated Systems

Extended π-conjugated systems are of significant interest for their applications in optoelectronics and conductive materials. The aromatic nature of both the aniline and pyridine rings in this compound makes it a suitable candidate for incorporation into such systems. Cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, can be employed to link the aryl rings of this compound to other aromatic units, thereby extending the π-conjugation. The amino group can be further functionalized to tune the electronic properties of the resulting macromolecule. The development of π-conjugated molecules and polymers is a dynamic field where novel building blocks are continuously explored for their potential in a wide range of electronic and photonic applications.

Intermediacy in the Production of Advanced Chemical Entities

Substituted anilines are crucial intermediates in the pharmaceutical and agrochemical industries. While direct evidence for the large-scale use of this compound is limited, its structural motifs are present in several biologically active compounds. For example, the core structure of the tyrosine kinase inhibitor Nilotinib features a 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide framework, which contains a substituted aniline and a pyridine ring. google.com This highlights the importance of pyridyl-substituted anilines as key intermediates in the synthesis of complex pharmaceutical agents. The synthesis of such advanced entities often involves multi-step processes where the specific substitution pattern of the aniline precursor is critical for the final product's activity.

Advanced Chemical Entity Class Potential Role of this compound Moiety Relevant Synthetic Transformations
Tyrosine Kinase InhibitorsCore scaffold providing key interaction points with the target protein.Amide bond formation, cross-coupling reactions.
AgrochemicalsActive ingredient or precursor to active ingredients with herbicidal or fungicidal properties.N-alkylation, acylation, and further aromatic substitutions.
Organic Light-Emitting Diode (OLED) MaterialsComponent of hole-transporting or emissive layers.Polymerization, cross-coupling for π-system extension.

Utilization in Supramolecular Chemistry and Coordination Polymer Design

The pyridine nitrogen of this compound provides an excellent coordination site for metal ions, making it a valuable ligand in supramolecular chemistry and for the design of coordination polymers. Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands, and their properties are highly dependent on the structure of the organic linker.

Metal Ion Potential Coordination Geometry Possible Application of Resulting Polymer
Cadmium(II)Tetrahedral or OctahedralPhotoluminescence
Zinc(II)TetrahedralCatalysis, Sensing
Copper(II)Square Planar or OctahedralMagnetic Materials
Silver(I)Linear or Trigonal PlanarAntimicrobial Materials

Q & A

Q. What synthetic routes are commonly used for 3-Methyl-4-(pyridin-3-yl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between pyridine and aniline derivatives. Key steps include:

  • Coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like dimethylformamide (DMF) with bases such as K₂CO₃ to facilitate aryl-aryl bond formation. Reaction temperatures range from 80–100°C for 12–24 hours, yielding ~75% .
  • Hydrogenation : Reduction of intermediates using Pd/C under H₂ in ethanol at 50°C improves purity (82% yield) . Optimization strategies include adjusting solvent polarity, catalyst loading, and reaction time.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic ring integrity .
  • LCMS/HPLC : LCMS (e.g., m/z 407 [M+H]⁺) and reverse-phase HPLC (retention time: 0.81 min) validate molecular weight and purity .
  • Elemental Analysis : Quantifies C, H, N composition to verify synthetic accuracy .

Q. What preliminary biological activities are associated with this compound?

  • Antimicrobial Activity : Pyridine-triazole analogs inhibit cytochrome P450 enzymes (e.g., ergosterol biosynthesis in fungi), disrupting cell membranes .
  • Enzyme Modulation : The pyridine-aniline scaffold interacts with iNOS and COX-2, suggesting anti-inflammatory potential .
  • Ligand Properties : Acts as a chelating agent in coordination chemistry due to nitrogen-rich moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

  • Cross-Validation : Replicate enzyme inhibition assays (e.g., cytochrome P450 vs. iNOS) under standardized pH and temperature .
  • Purity Analysis : Use HPLC-MS to detect trace byproducts affecting bioactivity .
  • Structural Analog Testing : Compare activity with derivatives (e.g., 3-Methyl-4-(pyridin-2-yl)aniline) to isolate substituent effects .

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

  • Flow Chemistry : Continuous reactors enhance coupling efficiency and reduce side reactions .
  • Catalyst Screening : Test Pd, Cu, or Ni catalysts for specific bond-forming steps. Pd/C in hydrogenation steps achieves >80% yield .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Q. Which computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Simulate binding to cytochrome P450 active sites (PDB ID: 1EA1) to identify key hydrogen bonds and π-π interactions .
  • QSAR Modeling : Correlate substituent positions (e.g., methyl vs. fluoro groups) with antifungal IC₅₀ values .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthesis targets .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be ensured?

Variations arise from:

  • Catalyst Deactivation : Trace oxygen or moisture in Pd-mediated reactions reduces efficiency. Use degassed solvents and inert atmospheres .
  • Intermediate Stability : Nitro intermediates may degrade; monitor via TLC and optimize reduction steps .
  • Scaling Effects : Pilot small-scale reactions (≤1 g) before kilogram-scale synthesis to identify bottlenecks .

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